Desmethyl Doxylamine

Beschreibung

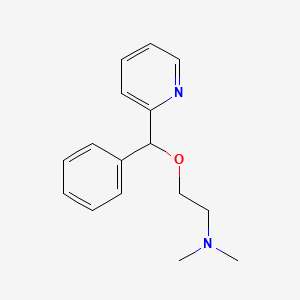

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKTWMJPOLLMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221-70-1 | |

| Record name | Deschloro carbinoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESCHLORO CARBINOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O977IVG217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation Pathways and Metabolite Profiling

Hepatic N-Demethylation Mechanisms

The principal pathway for the metabolism of doxylamine (B195884) is hepatic N-demethylation, a process that involves the removal of a methyl group from the parent compound. This biotransformation is primarily carried out by a superfamily of enzymes known as cytochrome P450. wikipedia.orghpra.iemedicines.org.ukhpra.ieiiab.me The initial demethylation step results in the formation of N-desmethyldoxylamine.

Role of Cytochrome P450 Isoforms

Several isoforms of the cytochrome P450 (CYP) enzyme system are implicated in the N-demethylation of doxylamine. The primary contributors to this metabolic process are CYP2D6, CYP1A2, and CYP2C9. wikipedia.orghpra.iemedicines.org.ukhpra.ieiiab.mehep-druginteractions.org

CYP2D6 is a significant enzyme in the metabolism of doxylamine. wikipedia.orghpra.iemedicines.org.ukhpra.ieiiab.me It is recognized as a high-affinity isozyme for the N-demethylation of related compounds like diphenhydramine (B27), suggesting a similar crucial role in doxylamine metabolism. nih.gov The activity of CYP2D6 can vary considerably among individuals, which may lead to differences in the rate of desmethyl doxylamine formation. wikipedia.org

CYP1A2 is another key enzyme involved in the hepatic metabolism of doxylamine. wikipedia.orghpra.iemedicines.org.ukhpra.ieiiab.me Alongside CYP2D6 and CYP2C9, it contributes to the N-demethylation process that produces this compound.

The cytochrome P450 isoform CYP2C9 also plays a role in the biotransformation of doxylamine to this compound. wikipedia.orghpra.iemedicines.org.ukhpra.ieiiab.me Its involvement, in conjunction with CYP2D6 and CYP1A2, highlights the multi-enzyme-dependent nature of doxylamine metabolism.

Analysis of CYP1A2 Activity

Species-Specific Metabolic Differences in In Vitro and Animal Models

Significant variations in the metabolism of doxylamine have been observed across different species. researchgate.netoup.com In vitro studies using liver microsomes have demonstrated these differences. For example, research on a different compound showed that the metabolic rate in rat liver microsomes was faster than in human, monkey, dog, and mouse liver microsomes. frontiersin.org

In rhesus monkeys, the metabolism of doxylamine leads to several metabolites, with N-desmethyldoxylamine and N,N-didesmethyldoxylamine being major products found in urine. nih.govosti.gov Specifically, after oral administration, approximately 20% of the dose was recovered as N-desmethyldoxylamine and 17% as N,N-didesmethyldoxylamine in the urine of rhesus monkeys. nih.govosti.gov In squirrel monkeys, only the N-acetyl conjugate of N,N-didesmethyldoxylamine was detected in the urine. nih.goviarc.fr

In rats, both N-desmethyl and N,N-didesmethyldoxylamine are detected in the urine, along with their N-acetyl conjugates. nih.gov Rat studies have also identified a wider array of metabolites compared to monkeys, indicating different primary metabolic pathways. nih.govnih.gov These species-specific differences are crucial considerations when extrapolating data from animal models to human metabolism. researchgate.netoup.com

Data Tables

Table 1: Cytochrome P450 Isoforms Involved in Doxylamine N-Demethylation

| Enzyme Isoform | Role in Doxylamine Metabolism |

| CYP2D6 | Primary enzyme in N-demethylation. wikipedia.orghpra.iemedicines.org.ukhpra.ieiiab.me |

| CYP1A2 | Contributes to hepatic N-demethylation. wikipedia.orghpra.iemedicines.org.ukhpra.ieiiab.me |

| CYP2C9 | Involved in the biotransformation to this compound. wikipedia.orghpra.iemedicines.org.ukhpra.ieiiab.me |

Table 2: Major Demethylated Metabolites of Doxylamine

| Metabolite | Formation Pathway |

| N-Desmethyldoxylamine | Initial N-demethylation of doxylamine. |

| N,N-Didesmethyldoxylamine | Sequential demethylation of N-desmethyldoxylamine. nih.gov |

Table 3: Species-Specific Urinary Metabolites of Doxylamine

| Species | Primary Demethylated Metabolites Detected in Urine |

| Human | N-Desmethyldoxylamine and N,N-didesmethyldoxylamine and their N-acetyl conjugates. nih.goviarc.fr |

| Rhesus Monkey | N-Desmethyldoxylamine and N,N-didesmethyldoxylamine. nih.govosti.gov |

| Squirrel Monkey | N-acetyl conjugate of N,N-didesmethyldoxylamine. nih.goviarc.frnih.gov |

| Rat | N-Desmethyldoxylamine, N,N-didesmethyldoxylamine, and their N-acetyl conjugates. nih.gov |

Rat Hepatic Microsomal Studies

Conjugation Reactions

Conjugation represents a significant pathway in the metabolism and elimination of doxylamine and its metabolites. Glucuronidation and N-acetylation are the primary conjugation reactions observed.

In Fischer 344 rats, a substantial portion of the administered doxylamine dose is eliminated as conjugated metabolites. iarc.frnih.gov These conjugated forms include O-glucuronides of the parent drug and its demethylated metabolites. nih.govresearchgate.net Specifically, N-desmethyldoxylamine O-glucuronide has been isolated, quantified, and identified as a key metabolite. nih.govresearchgate.netnih.gov This indicates that after the initial N-demethylation to form this compound, the compound undergoes Phase II conjugation with glucuronic acid.

Table 3: Identified O-Glucuronide Metabolites in Rats

| Glucuronide Conjugate |

|---|

| Doxylamine O-glucuronide |

| N-desmethyldoxylamine O-glucuronide |

| N,N-didesmethyldoxylamine O-glucuronide |

Source: hpra.ienih.govresearchgate.nethpra.iepharmacompass.com

In rats, these conjugated metabolites accounted for 44-55% of the recovered radiolabel from administered [14C]-doxylamine succinate (B1194679). iarc.fr

The structural identification of the glucuronide conjugates of doxylamine and its metabolites has been accomplished using advanced analytical techniques. High-performance liquid chromatography (HPLC) was used to isolate the glucuronide metabolites from rat urine. researchgate.netresearchgate.net Further structural analysis was performed using mass spectrometry techniques, including thermospray/mass spectrometry (TS/MS) and tandem mass spectrometry (TS/MS/MS). researchgate.net These methods allowed for the confirmation of the molecular weight and fragmentation patterns characteristic of glucuronide conjugates. researchgate.net

In some studies, enzymatic hydrolysis using β-glucuronidase was employed to cleave the glucuronide moiety, allowing for the subsequent identification of the aglycone (the non-sugar part of the molecule) by methods such as gas chromatography/mass spectrometry (GC/MS). researchgate.netresearchgate.netyakhak.org Analysis of the metabolites by methane (B114726) and ammonia (B1221849) desorption chemical ionization revealed fragment ions that were suggestive of a hydroxylated doxylamine structure, aiding in the definitive elucidation of the conjugated forms. researchgate.net

N-acetylation is another important conjugation pathway for the dealkylated metabolites of doxylamine. N-acetyl conjugates of both N-desmethyldoxylamine and N,N-didesmethyldoxylamine have been identified. iarc.frnih.gov These acetylated metabolites were first tentatively identified in rat urine. iarc.frnih.gov

Subsequent research confirmed this pathway in humans, representing a notable finding as it was the first report of in vivo acetylation of primary and secondary aliphatic amines in man. nih.gov Metabolites were separated using gas-liquid chromatography (g.l.c.) and high-performance liquid chromatography (h.p.l.c.) and identified by their mass spectrometric behavior. nih.gov This pathway demonstrates that after N-demethylation, this compound can be further processed through N-acetylation.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound (N-desmethyldoxylamine) |

| Doxylamine |

| N,N-didesmethyldoxylamine |

| Doxylamine N-oxide |

| Ring-hydroxylated Doxylamine |

| Ring-hydroxylated Desmethyldoxylamine |

| 2-[1-phenyl-1-(2-pyridinyl)ethoxy] acetic acid |

| 1-[1-phenyl-1(2-pyridinyl)ethoxy] methanol (B129727) |

| Doxylamine O-glucuronide |

| N-desmethyldoxylamine O-glucuronide |

| N,N-didesmethyldoxylamine O-glucuronide |

| N-acetyl-desmethyldoxylamine |

| N-acetyl-N,N-didesmethyldoxylamine |

| Aminopyrine (B3395922) |

| Phenobarbital |

Glucuronidation Pathways

Identification of O-Glucuronide Metabolites

Other Biotransformation Pathways

Beyond the primary enzymatic pathways, other biotransformation routes contribute to the metabolic profile of doxylamine and its metabolites. These include N-oxidation, side-chain cleavage, and, in some non-human species, aromatic hydroxylation.

N-Oxidation Metabolite Formation

N-oxidation represents a minor metabolic pathway for doxylamine. researchgate.netnih.gov This process involves the addition of an oxygen atom to a nitrogen atom, leading to the formation of doxylamine N-oxide. nih.govnih.gov Studies in rhesus monkeys have identified doxylamine N-oxide as a urinary metabolite, although it is not typically detected in plasma. nih.govresearchgate.net Research has also identified doxylamine N'-oxide and doxylamine di-N-oxide as metabolites. pharmaffiliates.comweblivelink.com In rats, doxylamine N-oxide is one of the identified unconjugated urinary metabolites. nih.gov

The formation of N-oxide metabolites is a recognized route in the biotransformation of many xenobiotics containing nitrogen, and in the case of doxylamine, it contributes to the diversity of its metabolic products.

Side-Chain Cleavage Products

A significant biotransformation pathway for doxylamine involves the cleavage of its side chain. researchgate.net This process can occur through direct side-chain oxidation or deamination. nih.gov In rhesus monkeys, this pathway is considered a major route of metabolism. researchgate.netnih.gov

Studies have identified several side-chain cleavage products in the urine of rhesus monkeys, including 2-[1-phenyl-1-(2-pyridinyl)ethoxy]acetic acid and 1-[1-phenyl-1-(2-pyridinyl)ethoxy]methanol. nih.govnih.gov In humans, cleavage at the benzhydrylether function has been observed, leading to the formation of 1-phenyl-1-(2-pyridyl)-ethanol, 1-phenyl-1-(2-pyridyl)-ethane, and 1-phenyl-1-(2-pyridyl)ethene, although the latter two may be artifacts. nih.gov

Aromatic Hydroxylation (if experimentally observed in non-human studies)

Aromatic hydroxylation, the addition of a hydroxyl group to an aromatic ring, has been observed as a metabolic pathway for doxylamine in rats. nih.goviarc.fr Specifically, ring-hydroxylated products of both doxylamine and desmethyldoxylamine have been identified as unconjugated urinary metabolites in this species. nih.gov This pathway has also been noted in other animal studies. hwwoods.com.aumedic.co.ilnps.org.au However, there is no evidence to suggest that this pathway is significant in humans. iarc.fr

Table 1: Experimentally Observed Non-Human Metabolites of Doxylamine

| Species | Metabolic Pathway | Metabolites Identified |

| Rat | N-Oxidation | Doxylamine N-oxide nih.gov |

| Rat | Aromatic Hydroxylation | Ring-hydroxylated doxylamine nih.gov |

| Rat | Aromatic Hydroxylation | Ring-hydroxylated desmethyldoxylamine nih.gov |

| Rhesus Monkey | N-Oxidation | Doxylamine N-oxide nih.govnih.gov |

| Rhesus Monkey | Side-Chain Cleavage | 2-[1-phenyl-1-(2-pyridinyl)ethoxy]acetic acid nih.govnih.gov |

| Rhesus Monkey | Side-Chain Cleavage | 1-[1-phenyl-1-(2-pyridinyl)ethoxy]methanol nih.govnih.gov |

Mechanistic Pharmacological Characterization

Ligand-Receptor Interaction Studies

Ligand-receptor interaction studies are fundamental to understanding the pharmacological activity of a compound. These in vitro assays measure the binding affinity of a molecule to its specific receptor targets.

Histamine (B1213489) H₁ Receptor Binding Affinities (In Vitro)

For context, the binding affinity of the parent compound, Doxylamine (B195884), for the H₁ receptor has been reported.

Table 1: In Vitro Histamine H₁ Receptor Binding Affinity for Doxylamine

| Compound | Receptor | Kᵢ (nM) | Assay Type | Source |

|---|---|---|---|---|

| Doxylamine | Histamine H₁ | 42 | Radioligand Binding Assay | reddit.com |

| Doxylamine | Histamine H₁ | 9.3 (pKi) | Competitive [³H]mepyramine binding | frontiersin.org |

Note: The pKi value of 9.3 corresponds to a Ki of approximately 0.5 nM. Discrepancies in reported values can arise from different experimental conditions and cell systems.

Muscarinic Acetylcholine (B1216132) Receptor Antagonism (In Vitro)

First-generation antihistamines, including Doxylamine, are known to possess anticholinergic properties due to their antagonism of muscarinic acetylcholine receptors. wikipedia.orgdrugbank.com This action contributes to some of their side effects. Doxylamine acts as an antagonist at muscarinic acetylcholine receptors M₁ through M₅. wikipedia.org It has been noted that H₁ antagonists can also antagonize the muscarinic acetylcholine M₁ receptor. hpra.ie

While Desmethyl Doxylamine is reported to exhibit anticholinergic properties, specific in vitro data quantifying its binding affinity (Kᵢ) for individual muscarinic receptor subtypes (M₁-M₅) are not specified in available research.

Comparative Receptor Profiling with Doxylamine and Related Metabolites (In Vitro)

This compound is the primary metabolite, which can be further metabolized to N,N-didesmethyldoxylamine. medicines.org.ukhres.ca Pharmacokinetic studies confirm that both metabolites are excreted by the kidneys. medicines.org.ukhres.ca

Qualitative reports suggest that both N-desmethyldoxylamine and N,N-didesmethyldoxylamine are pharmacologically less active than the parent drug, Doxylamine. hpra.ie A comprehensive in vitro study directly comparing the binding affinities of Doxylamine and its metabolites at histamine and muscarinic receptors would be necessary for a precise quantitative comparison. Such a comparative dataset with specific Kᵢ or IC₅₀ values is not currently available in the public domain.

Cellular Pathway Modulation (In Vitro)

Beyond receptor binding, understanding how a compound affects the subsequent intracellular signaling pathways provides deeper insight into its cellular mechanism of action.

Assessment of Intracellular Signaling Cascades

The activation of G protein-coupled receptors, such as the histamine H₁ receptor, initiates intracellular signaling cascades. For instance, the H₁ receptor couples to Gq/11, which stimulates phospholipase C and leads to an increase in intracellular calcium. ebi.ac.uk

Specific in vitro studies detailing the modulation of these downstream pathways (e.g., calcium mobilization, mitogen-activated protein kinase (MAPK) pathway activation) by this compound are lacking in the available literature. Research on other compounds, such as the N-desmethyl metabolite of clozapine, has shown stimulation of MAPK phosphorylation through muscarinic receptor agonism, but similar investigations for this compound have not been reported. biosynth.com

Enzyme Inhibition or Activation Profiles

The interaction of a drug and its metabolites with metabolic enzymes, particularly the cytochrome P450 (CYP) system, is crucial for predicting drug-drug interactions. Doxylamine is metabolized by CYP2D6, CYP1A2, and CYP2C9. medicines.org.uk Studies in mice have shown that Doxylamine can act as a phenobarbital-type inducer of hepatic CYP enzymes; however, this effect has not been observed in humans. hpra.ie

There is currently no specific in vitro data available that characterizes the inhibitory (e.g., IC₅₀ values) or inductive potential of this compound on major CYP450 isoforms. Such assays are necessary to determine if the metabolite itself could influence its own metabolism or that of other co-administered drugs.

Neuropharmacological Investigations in Pre-Clinical Models

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its central activity. For first-generation antihistamines and their metabolites, this permeation is responsible for sedative effects.

Animal Model Findings: Studies in animal models, primarily rats, have been conducted to determine the extent of brain penetration of various antihistamines. For the parent compound, Doxylamine, a steady-state brain-to-plasma concentration ratio of 4.34 ± 1.26 has been measured in rats, indicating significant distribution into the CNS karger.comresearchgate.net. While direct quantitative data for this compound is not extensively detailed in publicly available literature, its recognized sedative properties are attributed to its ability to cross the blood-brain barrier . In rats, following administration of Doxylamine, this compound has been identified as a metabolite present in the system, implying its distribution to various tissues windows.netiarc.fr. The lipophilic nature of these compounds generally facilitates passage across the BBB through passive diffusion frontiersin.org.

There is a lack of specific, publicly available data from in vitro BBB models (e.g., using primary brain endothelial cells or cell lines like MDCK) quantifying the permeability coefficient or transendothelial electrical resistance (TEER) changes specifically for this compound. Such studies are crucial for precisely comparing its permeation characteristics with the parent drug, Doxylamine dovepress.comnih.gov.

Interactive Data Table: Brain Distribution of Parent Compound Doxylamine in Rats

Below is a summary of the reported brain distribution data for the parent compound, Doxylamine. No specific brain-to-plasma ratio for this compound is available in the reviewed literature.

| Compound | Animal Model | Brain-to-Plasma Ratio (Mean ± SD) | CNS Penetration Level | Reference |

| Doxylamine | Rat | 4.34 ± 1.26 | Medium | karger.comresearchgate.net |

Note: The table reflects data for the parent compound due to the absence of specific quantitative data for this compound.

The central effects of this compound are mediated by its interaction with specific neurotransmitter receptors in the brain. As a metabolite of a first-generation antihistamine, its primary targets are histamine H1 receptors.

Receptor Binding Profile: this compound is understood to act as a competitive antagonist at histamine H1 receptors and also possesses anticholinergic properties, likely through antagonism of muscarinic acetylcholine receptors . This dual antagonism is characteristic of many first-generation antihistamines and contributes to their sedative and anti-emetic effects nih.govauctoresonline.org. The parent compound, Doxylamine, is a known potent antagonist of both H1 and muscarinic receptors (M1-M5) auctoresonline.org.

However, there is a significant gap in the literature providing specific quantitative data on the binding affinity (e.g., Ki - inhibition constant, or IC50 - half-maximal inhibitory concentration) of this compound for these CNS targets from preclinical animal models. One source suggests that this compound has negligible receptor affinity compared to Doxylamine, a claim that contrasts with other reports of its activity . Without detailed receptor binding assays, a precise comparison of the potency of the metabolite to its parent compound remains uncharacterized. Such studies would involve radioligand binding assays using brain tissue homogenates from animal models to determine the specific affinity of this compound for various CNS receptors.

Interactive Data Table: CNS Receptor Engagement Profile

Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating Desmethyl Doxylamine (B195884) from complex biological matrices such as plasma and urine. Both gas and liquid chromatography have been successfully applied.

Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD)

Gas chromatography offers a high-resolution method for the separation of volatile and thermally stable compounds. For the analysis of Desmethyl Doxylamine and its parent compound, GC coupled with a Nitrogen-Phosphorus Detector (NPD) has proven to be a sensitive and specific approach. researchgate.netoup.com The NPD is highly selective for compounds containing nitrogen and phosphorus, which reduces interference from other substances present in biological samples. researchgate.netnyc.gov

This methodology has been used to quantify Doxylamine and its metabolites in primate plasma and urine. researchgate.netresearchgate.net For instance, a GC-NPD procedure was developed to measure Doxylamine levels in primate plasma as low as 100 ppb. researchgate.netoup.com The use of fused silica (B1680970) capillary columns, such as a DB-1701, and on-column injection techniques can further enhance the separation of Doxylamine and its metabolites. researchgate.net The process typically involves a liquid-liquid extraction to isolate the compounds from the biological matrix before injection into the GC system. wa.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Agilent 6890 GC with 7683 Series autosampler and Agilent 6890 Series NPD | nyc.gov |

| Column | HP-17 (50% phenyl methylsiloxane) megabore capillary column (10.0 m x 0.53 mm x 2 μm) | nyc.gov |

| Extraction | Liquid-liquid extraction or Solid Phase Extraction (SPE) | nyc.govwa.gov |

| Detection Limit | As low as 100 ppb for Doxylamine in primate plasma | researchgate.netoup.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including this compound. labinsights.nl It offers the advantage of operating at room temperature, making it suitable for thermally labile compounds. Both normal-phase and reversed-phase chromatography have been employed.

In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase. This mode of chromatography has been successfully used for the quantitative determination of Doxylamine in plasma. nih.gov A study described an HPLC assay using normal-phase chromatography with UV detection at 254 nm, achieving a detection limit of approximately 5 ng/ml for Doxylamine. nih.gov Another method for the separation of Doxylamine and Pyridoxine utilized a normal-phase Primesep S column with a mobile phase of water, acetonitrile (B52724), and an ammonium (B1175870) formate (B1220265) buffer, with detection at 270 nm. sielc.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and has been extensively used for the analysis of Doxylamine and its metabolites, including this compound. nih.govresearchgate.net In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. google.comd-nb.info

Several RP-HPLC methods have been developed for the simultaneous determination of Doxylamine and other compounds in pharmaceutical formulations. semanticscholar.orgscilit.com These methods often use a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or ammonium acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile. d-nb.infosemanticscholar.orgscispace.comjapsonline.com Detection is typically carried out using a UV detector at wavelengths around 210 nm, 262 nm, or 263 nm. d-nb.infosemanticscholar.orgscilit.com For instance, one method utilized a Kromasil C18 column with a mobile phase of phosphate buffer (pH 3.5) and methanol (45:55 v/v) to separate Doxylamine. d-nb.info Another study employed a Waters Symmetry C18 column with a mobile phase of 0.01 M ammonium acetate buffer and acetonitrile (35:65 v/v). japsonline.comjapsonline.com

Metabolic studies in rhesus monkeys have used reversed-phase HPLC to analyze urine and plasma samples, successfully separating Doxylamine, this compound, and N,N-didesmethyldoxylamine. nih.gov

| Stationary Phase | Mobile Phase | Detection Wavelength | Reference |

|---|---|---|---|

| Microbondapak C18 (10 μ, 300 mm × 3.9 mm i.d.) | Water:Methanol (60:40) with 10 mM heptanesulfonic acid and 0.25% triethylamine (B128534) (pH 2.2) | 263 nm | scilit.com |

| XTerraTM RP 18 (150 mm x 4.6 mm, 5 μm) | Gradient with water (pH 2.5 with orthophosphoric acid) and acetonitrile | 210 nm | semanticscholar.org |

| Kromasil-C18 (250 x 4.6mm, 5μ) | Phosphate buffer (pH 5): Methanol (40:60) | 263 nm | scispace.com |

| Waters Symmetry C18 (250 mm × 4.6 mm, 5 μm) | 0.01 M ammonium acetate buffer:Acetonitrile (35:65 v/v) | 254 nm | japsonline.comjapsonline.com |

Normal-Phase Chromatography Applications

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with a chromatographic system (GC-MS or LC-MS) to provide both separation and highly specific detection and identification of compounds.

Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization Mass Spectrometry (CIMS) is a "soft" ionization technique that results in less fragmentation and a more prominent molecular ion peak, which is useful for molecular weight determination. researchgate.net CIMS has been instrumental in the analysis of Doxylamine and its metabolites. researchgate.netsemanticscholar.org

Studies have utilized both methane (B114726) and ammonia (B1221849) as reagent gases in CIMS analysis. researchgate.net Interestingly, the choice of reagent gas can influence the fragmentation pattern. For Doxylamine, methane CIMS conditions typically produce a major fragment ion at m/z 182, while ammonia CIMS results in a major product ion at m/z 184. researchgate.net The analysis of Doxylamine metabolites by CIMS, with and without derivatization, has revealed fragment ions indicative of hydroxylated Doxylamine structures. researchgate.netnih.gov For example, the ion at m/z 198 is characteristic of ring-hydroxylated Doxylamine metabolites. researchgate.netdocksci.com

Desorption chemical ionization mass spectrometry (DCIMS) with ammonia as the reagent gas has also been shown to be a valuable tool for identifying Doxylamine and its nonconjugated metabolites. docksci.com

| Compound/Fragment | Reagent Gas | m/z | Reference |

|---|---|---|---|

| Doxylamine Fragment | Methane | 182 | researchgate.net |

| Doxylamine Product Ion | Ammonia | 184 | researchgate.net |

| Ring-hydroxylated Doxylamine Metabolite Fragment | Not specified | 198 | researchgate.netdocksci.com |

Tandem Mass Spectrometry (MS/MS) for Metabolite Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful tool used to confirm the structure of metabolites like this compound. This technique involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce a spectrum of product ions. This fragmentation pattern provides a structural fingerprint of the molecule.

The structural assignment of Doxylamine metabolites, including the glucuronides of this compound and Didesmethyldoxylamine, has been definitively confirmed through the fragmentation patterns observed in tandem mass spectrometric experiments. nih.govresearchgate.net In practice, the protonated molecular ions ([M+H]+) generated by a soft ionization technique like thermospray (TSP) or fast atom bombardment (FAB) are subjected to TSP/MS/MS. nih.govresearchgate.net The resulting fragment ions are characteristic of the specific metabolite, allowing for unambiguous structural confirmation. nih.govresearchgate.net For example, the analysis of glucuronide metabolites by TSP/MS/MS yielded a characteristic fragment ion that aided in their identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

The development of robust Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly LC-MS/MS, methods is crucial for the sensitive and specific quantification of this compound in biological matrices. These methods combine the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

Validated LC-MS/MS methods have been established for the quantitative determination of Doxylamine and its metabolites in human plasma and urine. chromatographyonline.comnih.govresearchgate.net These methods often employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. nih.govresearchgate.net Quantification is typically achieved using multiple reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition. nih.govresearchgate.net For instance, a validated method for Doxylamine used the transition m/z 271.0→182.0. nih.govresearchgate.net The extracted fragment ion at m/z 182.0946 corresponds to the core structure of Doxylamine, which is also relevant for its desmethyl metabolite. chromatographyonline.com

Method development involves optimizing chromatographic conditions, such as the mobile phase composition and gradient, to achieve efficient separation. A common approach uses a gradient elution with methanol and an ammonium acetate buffer. nih.govresearchgate.net The resulting methods demonstrate high sensitivity, with validated linear concentration ranges suitable for pharmacokinetic studies. nih.govresearchgate.net

Table 1: Example of LC-MS/MS Method Parameters for Doxylamine Analysis

| Parameter | Details | Source(s) |

| Instrumentation | QTRAP 5500 Tandem Mass Spectrometer with ESI Source | nih.gov |

| Ionization Mode | Positive Ion Electrospray Ionization (ESI) | nih.govresearchgate.net |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| MRM Transition (Doxylamine) | m/z 271.0 → 182.0 | nih.govresearchgate.net |

| MRM Transition (IS: Doxylamine-d5) | m/z 276.2 → 187.3 | nih.govresearchgate.net |

| Mobile Phase A | Methanol | nih.govresearchgate.net |

| Mobile Phase B | 20 mM Ammonium Acetate (0.2% Formic Acid) in Water | nih.govresearchgate.net |

| Flow Rate | 0.6 mL/min (Gradient Elution) | nih.govresearchgate.net |

| Sensitivity (LLOQ) | 0.500 ng/mL | nih.govresearchgate.net |

| Linear Range | 0.500 - 200 ng/mL | nih.govresearchgate.net |

Derivatization Techniques for Enhanced Analytical Detection

Chemical derivatization is a strategy employed to modify an analyte's chemical structure to improve its analytical properties, such as volatility for gas chromatography (GC) or detection efficiency. lawdata.com.tw In the context of this compound and related metabolites, derivatization has been used as a tool to aid in structural elucidation when combined with mass spectrometry. researchgate.net

Isotopic Labeling Applications in Metabolic Tracing Studies

Isotopic labeling is a powerful technique for tracing the metabolic fate of a compound and for achieving accurate quantification in complex biological samples. nih.govmdpi.com This involves replacing one or more atoms of a molecule with their stable heavy isotope, such as deuterium (B1214612) (²H or D) or Carbon-13 (¹³C). nih.gov

In the analysis of this compound, stable isotope-labeled analogues serve as ideal internal standards (IS) for quantitative LC-MS/MS methods. nih.govresearchgate.net Specifically, Doxylamine-d5, a deuterated version of the parent drug, is commonly used. nih.govresearchgate.net The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte of interest. clearsynth.com It co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, allowing for highly accurate correction of any analyte loss during sample preparation and analysis. nih.govresearchgate.net

The availability of compounds like this compound-d5 as reference materials further supports their use in analytical method development and validation for metabolic studies. clearsynth.com By using these labeled compounds, researchers can accurately track and quantify the presence of metabolites like this compound, even at very low concentrations in biological fluids. nih.govresearchgate.net

Synthetic Chemistry and Reference Standard Development

Synthetic Routes for N-Demethylation of Doxylamine (B195884) Precursors

The principal method for synthesizing N-Desmethyldoxylamine is through the targeted N-demethylation of its parent compound, Doxylamine. This process involves the selective removal of one methyl group from the dimethylamino moiety of the Doxylamine molecule.

The N-demethylation of Doxylamine can be achieved using various chemical reagents. One common approach involves the use of hydrobromic acid as the demethylating agent. This process is a standard chemical transformation for cleaving ether and amine groups. Other demethylating agents may also be employed in laboratory and industrial settings to facilitate this conversion. The reaction mechanism typically involves the protonation of the nitrogen atom, followed by a nucleophilic attack that displaces a methyl group.

The synthesis of Desmethyl Doxylamine requires carefully controlled reaction conditions to maximize yield and purity. The reaction is typically performed in a suitable solvent, such as dichloromethane, under specific temperature ranges, often between 0°C and 25°C. Industrial-scale production necessitates robust, large-scale demethylation processes that maintain these controlled parameters.

Characterization of byproducts is a critical step in the synthesis. Given that Doxylamine undergoes extensive metabolism in vivo, several potential byproducts can also arise during chemical synthesis. These include the further demethylated product, N,N-didesmethyldoxylamine, as well as products from N-oxidation and ring hydroxylation. nih.govnih.gov Studies involving the degradation of Doxylamine have identified numerous other potential byproducts, necessitating rigorous purification and analytical testing of the final this compound product. researchgate.net

Table 1: General Conditions for N-Demethylation of Doxylamine

| Parameter | Condition | Source |

|---|---|---|

| Precursor | Doxylamine | |

| Demethylating Agent | Hydrobromic Acid | |

| Solvent | Dichloromethane | |

| Temperature | 0-25°C |

| Common Byproducts | N,N-didesmethyldoxylamine, Doxylamine N-oxide | nih.govnih.gov |

Demethylating Agent Application (e.g., Hydrobromic Acid)

Chiral Synthesis and Stereoisomer Characterization

Doxylamine possesses a single chiral center, meaning it can exist as two distinct enantiomers. ajol.info While it is often produced and used as a racemic mixture, research has indicated that the (d)-doxylamine enantiomer may exhibit greater therapeutic efficacy. ajol.info This has driven the development of methods for chiral-specific synthesis.

The synthesis of enantiomerically pure (d)-doxylamine has been accomplished through the use of a novel chiral auxiliary. ajol.info Chiral auxiliaries are compounds temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org This particular method achieved a high enantiomeric excess for the desired chiral diol intermediate, superior to some traditional methods like Sharpless asymmetric dihydroxylation. ajol.info The availability of specific enantiomers, such as (R)-Desmethyl Doxylamine and (S)-Desmethyl Doxylamine, as reference standards is critical for stereospecific research and development. axios-research.com

Table 2: Stereoisomers of this compound

| Stereoisomer | Availability | Relevance | Source |

|---|---|---|---|

| (R)-Desmethyl Doxylamine | Available as a reference standard | Chiral-specific research, metabolite identification | axios-research.com |

| (S)-Desmethyl Doxylamine | Available for custom synthesis | Chiral-specific research, metabolite identification | |

Preparation of Deuterated and Radiolabeled Analogs for Research Applications

For detailed pharmacokinetic and metabolic studies, isotopically labeled analogs of this compound are invaluable. Radiolabeling, particularly with Carbon-14 ([14C]), allows for the tracking of the molecule and its metabolites throughout a biological system. [14C]-doxylamine succinate (B1194679) has been utilized in numerous studies to investigate the metabolic fate of doxylamine in animal models, such as rats and rhesus monkeys. nih.govnih.govscience.govnih.gov

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are also synthesized for use in metabolic research and as internal standards in mass spectrometry-based analytical methods. nih.govrsc.org The synthesis of these analogs can be achieved through various methods, including the use of deuterated reagents like heavy water or deuterated alcohol in the presence of a catalyst. google.com Specific deuterated versions, such as Doxylamine-D5 Succinate, have been synthesized for research purposes. synzeal.com

Table 3: Examples of Labeled Doxylamine and this compound Analogs

| Labeled Analog | Isotope | Application | Source |

|---|---|---|---|

| [14C]-Doxylamine Succinate | Carbon-14 | Metabolic fate and pharmacokinetic studies | nih.govscience.gov |

| Doxylamine-D5 Succinate | Deuterium | Mass spectrometry internal standard, metabolic studies | synzeal.com |

Development and Validation of Analytical Reference Standards

The development of high-purity, well-characterized analytical reference standards for this compound is fundamental for pharmaceutical quality control and regulatory compliance. novachem.com.au These standards are essential for a range of applications, including analytical method development, method validation (AMV), and quality control (QC) testing of Doxylamine drug products. axios-research.comsynzeal.comveeprho.com

A reference standard for this compound, often available as a salt such as the succinate or hydrogen succinate, must be of established quality and purity. veeprho.comlgcstandards.com Its development involves independent synthesis followed by rigorous purification. novachem.com.au Validation is confirmed through a comprehensive set of analytical tests. The identity and purity of the standard are verified using methods like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The standard must comply with guidelines from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). axios-research.comveeprho.com A detailed Certificate of Analysis (COA) accompanies the reference standard, documenting its identity, purity, and characterization data. axios-research.com

Table 4: Key Aspects of this compound Reference Standard Development

| Aspect | Description | Methods/Compliance | Source |

|---|---|---|---|

| Purpose | Analytical method development, method validation (AMV), quality control (QC) | Used in ANDA/DMF submissions | axios-research.comaxios-research.com |

| Synthesis | Independent synthesis and purification | High-purity material | novachem.com.au |

| Forms | Free base, Succinate salt, Hydrogen Succinate salt | Varies by analytical need | veeprho.comlgcstandards.com |

| Validation | Purity and identity verification | HPLC, LC-MS/MS, NMR |

| Documentation | Comprehensive Certificate of Analysis (COA) | Compliant with USP/EP standards | veeprho.comaxios-research.com |

Investigative Pre Clinical Pharmacology Studies

In Vitro Hepatic Microsomal and Hepatocyte Metabolism Assays

In vitro studies using rat liver preparations have been instrumental in elucidating the metabolic pathways of doxylamine (B195884) and the formation of its metabolites. When [14C]-doxylamine succinate (B1194679) was incubated with isolated rat hepatocytes, several metabolites similar to those found in vivo were generated. nih.govfda.gov These included desmethyldoxylamine, indicating that hepatic enzymes are responsible for the N-demethylation of doxylamine. nih.govfda.gov

Further in vitro studies with rat-liver homogenates confirmed the formation of N-desmethyldoxylamine. nih.gov The use of these in vitro systems, which contain a full complement of hepatic drug-metabolizing enzymes, serves as a reliable model for predicting in vivo metabolic pathways. nih.govevotec.com The identification of desmethyldoxylamine in these assays underscores the liver's primary role in the initial metabolic conversion of doxylamine. nih.govfda.gov

Comparative Metabolic Studies in Animal Models (e.g., Rat, Monkey)

Comparative studies in different animal species, such as rats and monkeys, have revealed both similarities and differences in the metabolic handling of doxylamine and its metabolite, desmethyl doxylamine.

Metabolic Profiling in Animal Urine and Feces

In Fischer 344 rats administered [14C]-doxylamine succinate, desmethyldoxylamine was identified as a nonconjugated urinary metabolite. nih.goviarc.fr The total recovery of the administered radiolabel in urine and feces was over 90%, irrespective of sex or dose. nih.goviarc.fr The unconjugated urinary metabolites, including desmethyldoxylamine, accounted for 36–44% of the recovered radiolabel. iarc.fr Additionally, conjugated metabolites, such as N-desmethyldoxylamine O-glucuronide, were also identified in both urine and feces, highlighting glucuronidation as a significant pathway for the elimination of this compound in rats. iarc.frresearchgate.netnih.gov

In rhesus monkeys, successive N-demethylation is a major metabolic pathway, leading to the formation of mono- and didesmethyldoxylamine. iarc.frresearchgate.netresearchgate.net Following oral administration of [14C]-doxylamine succinate, over 90% of the radioactivity was recovered in the urine within 96 hours. toxicology.org Analysis of the urine revealed the presence of N-desmethyldoxylamine, which constituted approximately 20% of the administered dose. researchgate.net In squirrel monkeys, while N,N-didesmethyldoxylamine and its N-acetyl conjugate were detected, N-desmethyldoxylamine was also identified in the urine. nih.gov

Table 1: Comparative Urinary Metabolites of Doxylamine in Animal Models

| Metabolite | Rat (Fischer 344) | Monkey (Rhesus) | Monkey (Squirrel) |

|---|---|---|---|

| N-Desmethyldoxylamine | Present nih.goviarc.fr | Present (approx. 20% of dose) researchgate.net | Present nih.gov |

| N,N-Didesmethyldoxylamine | Present nih.goviarc.fr | Present (17% of dose) researchgate.net | Present nih.gov |

| N-Desmethyldoxylamine O-glucuronide | Present iarc.frresearchgate.netnih.gov | Not specified | Not specified |

| N,N-Didesmethyldoxylamine O-glucuronide | Present iarc.frresearchgate.netnih.gov | Not specified | Not specified |

| N-acetyl conjugate of N-desmethyl- and N,N-didesmethyldoxylamine | Tentatively identified nih.govnih.gov | Not specified | N-acetyl conjugate of N,N-didesmethyldoxylamine detected nih.gov |

| Doxylamine N-oxide | Present nih.goviarc.fr | Minor pathway iarc.frresearchgate.net | Present nih.gov |

| Ring-hydroxylated products | Present nih.goviarc.fr | Not specified | Present nih.gov |

Plasma Metabolite Concentration Kinetics in Animal Studies

In rhesus monkeys, the plasma elimination rate of both doxylamine and its demethylated metabolite, desmethyldoxylamine, was found to be slower at higher doses. nih.gov This suggests that the metabolic pathways, including N-demethylation, may become saturated. toxicology.orgnih.gov Following intravenous administration of [14C]doxylamine succinate to rhesus monkeys, the plasma metabolic profile was similar to the urinary profile, with the notable exception of doxylamine-N-oxide, which was absent in the plasma. researchgate.net The presence of desmethyldoxylamine in the plasma of rhesus monkeys has been confirmed in multiple studies. iarc.frtoxicology.org

Mechanistic Studies of Elimination Pathways in Animal Models

The elimination of this compound from the body occurs through various mechanisms, primarily involving the kidneys and to some extent, the biliary system.

Renal Excretion Mechanisms

Renal excretion is the primary route of elimination for doxylamine metabolites, including this compound. hres.cahres.ca In rats, a significant portion of the administered doxylamine dose is excreted in the urine as both unconjugated and conjugated metabolites of this compound. iarc.frresearchgate.netnih.gov Specifically, N-desmethyldoxylamine and its glucuronide conjugate are major urinary metabolites. iarc.frresearchgate.netnih.gov

In monkeys, urinary excretion is also the main elimination pathway. toxicology.org Studies in rhesus monkeys have shown that a large percentage of the administered dose is recovered in the urine, with desmethyldoxylamine being a significant component. toxicology.orgresearchgate.net The principal metabolites of doxylamine, N-desmethyldoxylamine and N,N-didesmethyldoxylamine, are both excreted by the kidneys. hres.cahres.ca

Biliary Excretion Pathways

While renal excretion is the predominant elimination route, biliary excretion also contributes to the clearance of doxylamine metabolites. In rats, conjugated metabolites, including N-desmethyldoxylamine O-glucuronide, have been identified in feces, suggesting biliary excretion followed by intestinal elimination. researchgate.netnih.gov The cumulative fecal elimination of conjugated metabolites in Fischer 344 rats was found to be substantial. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Doxylamine |

| Doxylamine succinate |

| N,N-didesmethyldoxylamine |

| N-desmethyldoxylamine O-glucuronide |

| N,N-didesmethyldoxylamine O-glucuronide |

| Doxylamine N-oxide |

| N-acetyl conjugate of N-desmethyl- and N,N-didesmethyldoxylamine |

Enzyme Induction and Inhibition Investigations (In Vitro/Animal Models)

Pre-clinical investigations into the effects of doxylamine, the parent compound of this compound, on metabolic enzymes have been conducted using various in vitro and animal models. These studies provide insight into the potential for alterations in enzyme activity following exposure. This compound is a primary metabolite formed from the N-dealkylation of doxylamine in the liver. tandfonline.compharmascience.com

Research in animal models has demonstrated that doxylamine succinate acts as a potent inducer of specific cytochrome P450 (CYP) enzymes, particularly in mice. nih.govdrugbank.com In contrast, studies in rat liver microsomes have indicated inhibitory effects on certain enzyme activities. nih.gov

Enzyme Induction in Mice

Studies conducted in B6C3F1 mice revealed that dietary administration of doxylamine succinate resulted in a dose-dependent increase in total liver microsomal CYP enzyme activity. nih.goviarc.fr The induction was characteristic of a phenobarbital-type inducer. nih.govhpra.ie Significant induction was observed for CYP2B enzymes, with modest effects on CYP3A and CYP2A. nih.gov Conversely, no induction was noted for CYP1A, CYP2E, or CYP4A enzymes. nih.gov Furthermore, doxylamine was found to increase the activity of thyroxine glucuronosyltransferase. nih.goviarc.fr These findings suggest that doxylamine can alter the metabolic pathways for various substances by inducing the enzymes responsible for their clearance. hres.cawindows.net

Table 1: Enzyme Induction by Doxylamine Succinate in B6C3F1 Mice

| Enzyme/Activity | Fold Induction (Maximum) | Notes |

|---|---|---|

| Total Cytochrome P450 | Up to 2.6-fold | Dose-dependent increase observed. nih.goviarc.fr |

| CYP2B (7-pentoxyresorufin O-dealkylation) | Up to 38-fold | Marked induction. nih.goviarc.fr |

| CYP2B (Testosterone 16β-hydroxylation) | Up to 6.9-fold | Marked induction. nih.goviarc.fr |

| CYP3A | Modest induction | --- |

| CYP2A | Modest induction | --- |

| Thyroxine glucuronosyltransferase | 50% increase | --- |

| CYP1A | No induction | --- |

| CYP2E | No induction | --- |

| CYP4A | No induction | --- |

Enzyme Inhibition in Rats

In vitro experiments using rat liver microsomes have shown that doxylamine can act as an inhibitor of specific enzyme activities. nih.gov One study demonstrated the inhibition of aminopyrine (B3395922) N-demethylation by doxylamine. nih.gov

Table 2: Enzyme Inhibition by Doxylamine in Rat Liver Microsomes

| Enzyme Activity | Model | Finding |

|---|

Formation and Analytical Control of Nitrosated Derivatives

Characterization of N-Nitroso N-Desmethyl Doxylamine (B195884) Formation

N-Nitroso N-Desmethyl Doxylamine is an N-nitroso derivative of Desmethyl Doxylamine, which is a secondary amine impurity of Doxylamine. veeprho.compharmaffiliates.com The formation of this nitrosamine (B1359907) can occur during the synthesis of the drug substance or in the final drug product under certain conditions. researchgate.net The presence of residual nitrites, which can act as nitrosating agents, in combination with the secondary amine structure of this compound, creates the potential for the formation of this impurity. b-cdn.net

The U.S. Food and Drug Administration (FDA) has established an Acceptable Intake (AI) limit for N-Nitroso N-Desmethyl Doxylamine of 26.5 ng/day. veeprho.comscribd.com This underscores the importance of understanding and controlling its formation.

Analytical Method Development for Trace Level Determination

The low acceptable intake limit for N-Nitroso N-Desmethyl Doxylamine necessitates the development of highly sensitive and specific analytical methods for its detection and quantification at trace levels. scribd.com These methods are crucial for quality control in both the API and the finished pharmaceutical product. veeprho.comclearsynth.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the analysis of nitrosamine impurities due to its high sensitivity and selectivity. b-cdn.netlcms.cz For similar nitrosamine impurities, methods have been developed with very low limits of detection (LOD) and quantification (LOQ). For instance, a method for N-nitroso N-desmethyl diphenhydramine (B27) achieved an LOD of 0.05 ng/mL and an LOQ of 0.1 ng/mL. lcms.cz Another method for a different nitrosamine impurity reported an LOQ of 2.5 pg/mL. sciex.com

These sensitive methods often utilize techniques like multiple reaction monitoring (MRM) to ensure accurate quantification. lcms.czijper.org The development of such methods for N-Nitroso N-Desmethyl Doxylamine is essential to ensure that pharmaceutical products comply with the stringent regulatory limits. veeprho.com

Table 1: Analytical Method Parameters for Nitrosamine Impurity Analysis

| Parameter | N-nitroso N-desmethyl diphenhydramine lcms.cz | N-nitroso N-desmethyl orphenadrine (B1219630) sciex.com |

|---|---|---|

| Limit of Detection (LOD) | 0.05 ng/mL | Not Reported |

| Limit of Quantitation (LOQ) | 0.1 ng/mL | 2.5 pg/mL |

| Linearity Range | 0.05 ng/mL to 10 ng/mL | 2.5 pg/mL to 10000 pg/mL |

| Correlation Coefficient (r²) | >0.999 | >0.999 |

| Instrumentation | LC-MS/MS | QTRAP 7500 System (LC-MS/MS) |

This table presents data from analytical methods developed for similar nitrosamine impurities, illustrating the achievable sensitivity.

Impurity profiling is a critical aspect of drug development and manufacturing. synzeal.com For Doxylamine, this includes the identification and control of various process-related impurities and degradation products. pharmaffiliates.com N-Nitroso N-Desmethyl Doxylamine is considered a key impurity to monitor. veeprho.com The synthesis of reference standards for this and other potential impurities is vital for accurate analytical method development and validation. clearsynth.comsynzeal.comclearsynth.com

Detection Limits and Quantification Strategies

Structural Analysis of Nitrosamine Metabolites/Impurities

The structural elucidation of nitrosamine impurities is crucial for understanding their toxicological properties. The chemical structure of N-Nitroso N-Desmethyl Doxylamine is N-methyl-N-(2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethyl)nitrous amide. veeprho.comclearsynth.com Its molecular formula is C16H19N3O2, and it has a molecular weight of 285.34 g/mol . veeprho.com

The structural analysis is typically confirmed using various spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) can provide accurate mass data to confirm the elemental composition. scribd.com Tandem mass spectrometry (MS/MS) experiments help in elucidating the fragmentation pattern, which is characteristic of the molecule's structure. sciex.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Doxylamine |

| N-Nitroso N-Desmethyl Doxylamine |

| N-nitrosodiethylamine (NDEA) |

| N-nitrosodimethylamine (NDMA) |

| N-nitroso N-desmethyl diphenhydramine |

Advanced Computational and Structural Investigations

Molecular Modeling of Receptor-Ligand Interactions

Desmethyl doxylamine (B195884), a primary metabolite of the first-generation antihistamine doxylamine, interacts with various receptors, primarily the histamine (B1213489) H1 receptor and muscarinic acetylcholine (B1216132) receptors. wikipedia.org Molecular modeling techniques, such as docking and molecular dynamics simulations, provide valuable insights into these interactions at an atomic level.

Histamine H1 Receptor:

First-generation H1 receptor antagonists like doxylamine and its metabolite, desmethyl doxylamine, are known to bind to a conserved pocket within the receptor. nih.govnih.gov Molecular docking studies of similar first-generation antihistamines, such as doxepin, reveal that they sit deep within the ligand-binding pocket. nih.gov The amine group of these antagonists typically forms a salt bridge with a highly conserved aspartate residue (Asp1073.32), while the bulky aromatic rings settle into a hydrophobic pocket formed by residues from transmembrane helices 3, 5, and 6. nih.govnih.gov This hydrophobic pocket contributes to the relatively low receptor selectivity of first-generation antihistamines. nih.gov

Muscarinic Acetylcholine Receptors:

Doxylamine and, by extension, its desmethyl metabolite, also act as antagonists at muscarinic acetylcholine receptors (M1-M5). wikipedia.org This interaction is responsible for the anticholinergic side effects associated with these compounds. wikipedia.orgnih.gov The binding affinity of doxylamine for various muscarinic receptor subtypes has been determined, with Ki values of 490 nM for M1, 2100 nM for M2, 650 nM for M3, 380 nM for M4, and 180 nM for M5. wikipedia.org Computational models can elucidate the specific interactions that govern the binding of this compound to these receptor subtypes. For instance, studies on the related metabolite N-desmethylclozapine have shown that it can act as an allosteric agonist at M1 muscarinic receptors. nih.gov

Table 1: Binding Affinities (Ki in nM) of Doxylamine for Human Receptors

| Receptor | Ki (nM) |

| Histamine H1 | 42 |

| Muscarinic M1 | 490 |

| Muscarinic M2 | 2100 |

| Muscarinic M3 | 650 |

| Muscarinic M4 | 380 |

| Muscarinic M5 | 180 |

Data sourced from Wikipedia wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.gov For antihistamines, QSAR studies have been employed to understand the structural determinants for their binding affinity to the histamine H1 receptor. nih.gov

QSAR models for first-generation antihistamines have highlighted the importance of several physicochemical properties in determining their receptor affinity. nih.govresearchgate.net These include:

Hydrophobicity: The hydrophobic nature of the molecule plays a significant role in its interaction with the receptor. nih.gov

Steric Properties: The size and shape of the molecule influence how well it fits into the binding pocket. nih.gov

Electronic Properties: The distribution of charge on the molecule affects its binding affinity. nih.gov

Specifically, QSAR analyses have indicated that factors such as the water-accessible surface area of hydrophobic atoms and descriptors of the 3D molecular field are key determinants of the association and dissociation rate constants of antihistamines at the H1 receptor. researchgate.net These models help in predicting the activity of new compounds and in the rational design of more potent and selective antihistamines. researchgate.net

In Silico Prediction of Metabolic Pathways

The metabolism of doxylamine, the parent compound of this compound, is well-characterized and occurs primarily in the liver. wikipedia.orgnih.gov In silico tools can be used to predict the metabolic fate of xenobiotics by simulating various metabolic reactions. frontiersin.org

The primary metabolic pathway for doxylamine is N-demethylation, which leads to the formation of N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine. wikipedia.orgnih.gov This process is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP2D6, CYP1A2, and CYP2C9. wikipedia.orghpra.ie

Other metabolic pathways for doxylamine that can be predicted in silico include:

N-oxidation: This pathway leads to the formation of doxylamine N-oxide. nih.gov

Aromatic hydroxylation: Hydroxyl groups can be added to the phenyl and pyridinyl rings. nih.gov

Ether cleavage: The bond between the oxygen and the ethylamino group can be broken. nih.gov

N-acetylation: The demethylated metabolites can be acetylated. nih.gov

These predicted metabolites can then be confirmed through experimental techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govresearchgate.net

Table 2: Major Metabolites of Doxylamine

| Metabolite | Metabolic Pathway |

| N-Desmethyldoxylamine | N-demethylation |

| N,N-Didesmethyldoxylamine | N-demethylation |

| Doxylamine N-oxide | N-oxidation |

| Ring-hydroxylated products | Aromatic hydroxylation |

| N-acetylated derivatives | N-acetylation |

Data compiled from multiple sources wikipedia.orgnih.govnih.gov

Conformational Analysis and Stereochemistry

Conformational Analysis:

The three-dimensional structure of this compound is crucial for its interaction with receptors. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org this compound possesses a flexible side chain, and its conformation will influence how it fits into the binding pockets of the histamine H1 and muscarinic receptors. Computational methods can be used to determine the preferred conformations of the molecule and their relative energies. rsc.org

Stereochemistry:

This compound has a single chiral center at the carbon atom bonded to the phenyl group, the pyridinyl group, the oxygen atom, and a hydrogen atom. nih.govnih.gov A chiral center is a carbon atom that is attached to four different groups. utexas.edu The presence of this chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. utexas.edu

The parent compound, doxylamine, is a racemic mixture, meaning it contains equal amounts of both enantiomers. nih.gov The maximum number of possible stereoisomers for a molecule with 'n' chiral centers is 2n. libretexts.org Since this compound has one chiral center, it can exist as two stereoisomers (R)-desmethyl doxylamine and (S)-desmethyl doxylamine. libretexts.orglibretexts.org The specific stereochemistry of the molecule can significantly impact its pharmacological activity.

Future Research Directions and Unresolved Questions

Elucidating Discrepancies in Pharmacological Activity Reported Across Studies

A significant gap in the current understanding of desmethyl doxylamine (B195884) is the precise nature and potency of its pharmacological activity. The parent compound, doxylamine, is known for its antagonist effects at the histamine (B1213489) H1 receptor, which is responsible for its sedative and antihistamine properties. wikipedia.org It also exhibits anticholinergic activity by blocking muscarinic acetylcholine (B1216132) receptors. wikipedia.org

Desmethyl doxylamine is formed through the N-demethylation of doxylamine in the liver. nih.govhres.ca While it is acknowledged as a principal metabolite, its own pharmacological activity is often described as unknown or significantly reduced compared to the parent compound. This ambiguity stems from a lack of dedicated studies focusing specifically on the receptor binding profile and functional activity of isolated this compound. Discrepancies may arise from studies that measure the combined effects of the parent drug and its metabolites in vivo. Future research must involve in vitro receptor binding assays and functional studies on a panel of relevant receptors (e.g., histamine, muscarinic, adrenergic) to definitively characterize the intrinsic activity of this compound. Such studies would clarify whether it acts as a weaker agonist, an antagonist, or is largely inactive at the same receptors as doxylamine, resolving the existing uncertainties.

Comprehensive Characterization of Minor Metabolic Pathways

The primary metabolic pathway for doxylamine is sequential N-demethylation to N-desmethyldoxylamine and subsequently to N,N-didesmethyldoxylamine. wikipedia.orgnih.gov However, several minor metabolic pathways have been identified, primarily in animal models, that warrant more comprehensive characterization in humans. These include N-oxidation, aromatic hydroxylation, and ether cleavage. nps.org.auiarc.fr Additionally, N-acetyl conjugates of both desmethyl- and didesmethyldoxylamine have been identified in human urine. iarc.fr

A study in rhesus monkeys identified at least four metabolic pathways, including the formation of an N-oxide, unknown polar metabolites, N-demethylation products (including N-desmethyldoxylamine), and side-chain cleavage products. researchgate.netnih.gov In rats, identified metabolites include not only N-desmethyldoxylamine and N,N-didesmethyldoxylamine but also ring-hydroxylated products and various glucuronide conjugates of the parent drug and its desmethylated metabolites. iarc.frresearchgate.net

Future research should aim to:

Systematically identify and quantify these minor metabolites in human subjects.

Elucidate the specific enzymes responsible for these alternative pathways.

Determine the pharmacological activity of these less-studied metabolites.

A detailed metabolic map, including the contribution of this compound to further metabolic products, is essential for a complete pharmacokinetic profile. One study tentatively identified N-methyl-alpha-hydroxy-2-[1-phenyl-1-(2-pyridinyl)ethoxy] ethanamine as a potential key intermediate in human metabolism, highlighting the need for further structural elucidation. yakhak.org

Development of Novel Analytical Techniques for Enhanced Metabolite Detection

The accurate detection and quantification of this compound and other metabolites are crucial for pharmacokinetic and metabolic studies. Current methods often rely on high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net More advanced techniques like ultrahigh-performance liquid chromatography (UHPLC) coupled with high-resolution time-of-flight mass spectrometry (TOF-MS) have been shown to rapidly identify doxylamine metabolites, including this compound, in human urine with minimal sample preparation. chromatographyonline.com Thermospray/mass spectrometry has also been utilized to characterize metabolites. researchgate.netresearchgate.net

Future efforts should focus on developing and validating even more sensitive and specific analytical methods. This is particularly important for detecting low-concentration metabolites and for use in specific matrices like fetal plasma or breast milk. iarc.fr Key areas for development include:

Higher Sensitivity Assays: Creating methods with lower limits of detection (LOD) and quantification (LOQ) to better characterize the full metabolic profile over time.

Stereoselective Assays: Developing chiral separation techniques capable of distinguishing between the R-(+)- and S-(−)-enantiomers of this compound.

High-Throughput Methods: Streamlining sample preparation and analysis time to make large-scale pharmacokinetic and drug interaction studies more feasible. chromatographyonline.com

The following table summarizes some of the analytical techniques used for the detection of doxylamine and its metabolites.

| Analytical Technique | Matrix | Key Findings/Application |

| HPLC / Mass Spectrometry | Urine, Plasma | Used to determine the metabolic profile of doxylamine in rhesus monkeys. researchgate.netnih.gov |

| UHPLC-TOF-MS | Human Urine | Rapid identification of doxylamine, this compound, and other metabolites with high mass accuracy. chromatographyonline.com |

| Thermospray/MS/MS | Biological Samples | Characterization of N-oxide and ring-hydroxylated metabolites of doxylamine. researchgate.net |

| GC-MS | Human Urine | Identification of multiple metabolites including N-acetyl conjugates after derivatization. yakhak.org |

Investigation of Stereoselective Metabolism and Pharmacological Effects

Doxylamine is a racemic mixture, containing equal amounts of R-(+)- and S-(−)-enantiomers. jopcr.com Chirality is a critical factor in pharmacology, as enantiomers can have different efficacies and metabolic fates. jopcr.com Research has shown that the R-(+)-enantiomer of doxylamine exhibits greater antihistaminic activity than the S-(−)-enantiomer. jopcr.com

This stereoselectivity likely extends to its metabolism. The formation of this compound from the R- and S-enantiomers of the parent drug may occur at different rates, leading to different plasma concentrations of the R- and S-metabolites. Furthermore, the two enantiomers of this compound themselves could have distinct pharmacological activities. Studies on other drugs, like doxepin, have shown that while the parent drug is administered in a specific isomeric ratio, stereoselective metabolism can lead to a different ratio of its desmethyl metabolite's isomers in plasma. wikipedia.org

Unresolved questions for future research include:

Is the N-demethylation of doxylamine to this compound stereoselective?

What are the relative rates of formation of R-(+)-desmethyl doxylamine and S-(−)-desmethyl doxylamine?

Do the individual enantiomers of this compound have different pharmacological activities or receptor binding affinities?

Role of this compound in Poly-Drug Metabolism Interactions (Mechanistic)

Doxylamine is metabolized in the liver primarily by cytochrome P450 enzymes, with studies indicating the involvement of CYP2D6, CYP1A2, and CYP2C9. wikipedia.org Genetic variations in these enzymes can alter metabolic rates and drug concentrations. wikipedia.org As a major metabolite, this compound is a key component in this process, and its formation can be influenced by other drugs that are substrates, inhibitors, or inducers of these same enzymes.

Conversely, this compound itself, along with the parent compound, could potentially inhibit or induce the metabolism of other co-administered drugs. While formal drug-drug interaction studies with doxylamine are often lacking, the potential for interactions is recognized. hres.cahres.ca For example, monoamine oxidase inhibitors (MAOIs) can intensify and prolong the effects of doxylamine. hres.cahres.ca

Future mechanistic studies should investigate:

The specific contribution of this compound to the inhibition or induction of CYP enzymes.

How co-administration of common drugs (e.g., SSRIs, antifungals, other CNS depressants) affects the formation and clearance of this compound. drugbank.com

Whether this compound is a substrate for drug transporters and if it can compete for transport with other medications.

A clearer understanding of these interactions is vital for predicting and managing the effects of doxylamine in poly-pharmacy scenarios.

The table below lists the primary CYP enzymes involved in the metabolism of the parent compound, doxylamine.

| Enzyme | Role in Doxylamine Metabolism |

| CYP2D6 | Primary enzyme involved in N-demethylation. wikipedia.org |

| CYP1A2 | Involved in metabolism. wikipedia.org |

| CYP2C9 | Involved in metabolism. wikipedia.org |

Q & A

How can researchers validate the accuracy and precision of UV-spectrophotometric methods for quantifying Desmethyl Doxylamine in biological matrices?

Level : Basic

Answer : Validation requires adherence to parameters such as linearity, accuracy, repeatability, and intermediate precision. For example, linearity can be confirmed by analyzing standard solutions across a concentration range (e.g., 0.5–10.0 µg/mL) and calculating correlation coefficients (R² > 0.999) . Accuracy is assessed via spike-recovery experiments in model biological samples (e.g., blood), with recovery rates ideally between 98–102% . Repeatability involves multiple intra-day analyses (e.g., six replicates), while intermediate precision evaluates inter-day variability over three days . Tables summarizing validation data (e.g., %RSD < 2%) should be included in supplementary materials to ensure reproducibility .

What methodological strategies are recommended to address conflicting efficacy data in randomized controlled trials (RCTs) evaluating this compound combinations for nausea and vomiting during pregnancy?

Level : Advanced

Answer : Conflicting data, such as the 1970s 8-way RCT showing efficacy discrepancies (e.g., 14% vs. 4% absolute improvement over placebo), require rigorous bias assessment and sensitivity analyses . Key strategies include:

- Handling missing data : Apply multiple imputation or inverse probability weighting to account for high dropout rates (e.g., 37% missing placebo-arm outcomes) .

- Bias mitigation : Re-analyze outcomes using pre-specified endpoints and two-sided statistical tests to address one-sided p-values and uncorrected multiple comparisons .

- Transparency : Publish raw datasets and protocols to allow independent validation . Such approaches resolve contradictions arising from incomplete reporting or data integrity issues .

What advanced chemometric approaches are employed to differentiate this compound from its degradation products in anti-emetic formulations?

Level : Advanced

Answer : Chemometric models like Partial Least Squares (PLS) and Principal Component Analysis (PCA) are used to resolve spectral overlaps in UV-spectrophotometric data. For example, PLS regression can quantify this compound alongside its nitrosamine derivatives (e.g., N-Nitroso N-Desmethyl Doxylamine) by correlating absorbance data with known concentrations (R² > 0.99) . Validation includes assessing root mean square error (RMSE) and leverage correction to ensure model robustness . These methods are critical for stability studies, particularly given nitrosamines' carcinogenic potential .

How should researchers design pharmacokinetic (PK) studies to assess interactions between this compound and co-administered agents like pyridoxine?

Level : Advanced

Answer : PK studies must follow EMA/CHMP guidelines (e.g., EMA/CHMP/158268/2017), incorporating:

- Crossover designs : Compare bioavailability of this compound alone vs. in combination with pyridoxine under fasting/fed conditions .

- Bioequivalence criteria : Ensure 90% confidence intervals for AUC and Cmax fall within 80–125% .

- Bridging studies : Use historical data (e.g., Diclectin® trials) to justify fixed-dose combinations without repeating efficacy trials . Analytical methods like LC-MS/MS should quantify plasma concentrations with high sensitivity (LOQ < 1 ng/mL) .

What are the critical considerations for ensuring the chemical stability of this compound in experimental settings, particularly regarding nitrosamine formation?

Level : Basic

Answer : Stability studies must monitor degradation under stress conditions (e.g., heat, light, humidity). Key steps include:

- Reactivity testing : Avoid exposure to nitrites, strong acids, or oxidizers, which catalyze nitrosamine formation .

- Storage protocols : Use amber glassware and inert atmospheres (e.g., N₂) to prevent oxidation .

- Analytical monitoring : Employ HPLC-PDA or GC-MS to detect trace nitrosamines (e.g., limits ≤ 0.03 ppm) . Stability-indicating methods should validate specificity for this compound and its degradants .

What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility and compliance with regulatory standards?

Level : Basic

Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to structure protocols:

- Detailed methods : Specify equipment (e.g., Shimadzu UV-1800 spectrophotometer), parameters (e.g., λ = 265 nm), and validation data .

- Supplementary materials : Provide raw datasets, chromatograms, and statistical code in accessible formats (e.g., .csv, .xlsx) .

- Ethical compliance : Disclose IRB approvals for human/animal studies and cite safety data (e.g., Sigma-Aldridge SDS) for hazardous derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten